molecular formula C21H26N2O3 B2781381 1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 887348-95-0

1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2781381
CAS No.: 887348-95-0
M. Wt: 354.45
InChI Key: CIMHYOPTOVGTMG-UHFFFAOYSA-N
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Description

1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the butyl chain and the methoxyphenoxy group. The final step involves the addition of the propanol group. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzimidazole core and the presence of both methoxyphenoxy and propanol groups make it versatile for various applications.

Properties

IUPAC Name

1-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-18(24)21-22-16-10-4-5-11-17(16)23(21)14-8-9-15-26-20-13-7-6-12-19(20)25-2/h4-7,10-13,18,24H,3,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMHYOPTOVGTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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